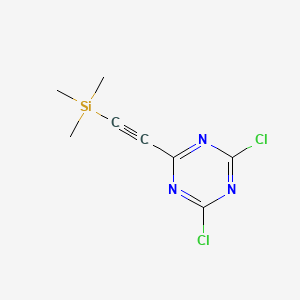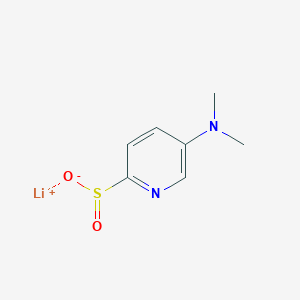
1-(Cyclopentylmethyl)cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(Cyclopentylmethyl)cyclohexanecarboxylic acid” is a hypothetical organic compound. It would be a derivative of cyclohexanecarboxylic acid, with a cyclopentylmethyl group attached to the first carbon .
Synthesis Analysis
While specific synthesis methods for “1-(Cyclopentylmethyl)cyclohexanecarboxylic acid” are not available, we can infer possible methods based on related compounds. For instance, cyclohexanecarboxylic acid can be synthesized through the oxidation of cyclohexanol or cyclohexanone in the presence of oxidizing agents such as chromium trioxide or potassium permanganate . The cyclopentylmethyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of “1-(Cyclopentylmethyl)cyclohexanecarboxylic acid” would consist of a cyclohexane ring with a carboxylic acid group and a cyclopentylmethyl group attached to the first carbon .Chemical Reactions Analysis
As a carboxylic acid derivative, “1-(Cyclopentylmethyl)cyclohexanecarboxylic acid” would exhibit reactions typical of carboxylic acids. This includes its potential conversion to the acid chloride . It could also undergo nucleophilic acyl substitution reactions .Scientific Research Applications
Coordination Chemistry and Material Science Applications
Cyclohexanecarboxylic acids, including derivatives, have significant applications in coordination chemistry and material science. Research has explored their potential in forming complex structures with metal ions, which can be utilized in developing magnetic materials and other functional materials due to their ability to undergo conformational transformations in the presence of various metal ions under specific conditions (Lin & Tong, 2011) Coordination Chemistry Reviews.
Environmental Exposure Biomarkers
Certain cyclohexanecarboxylic acid derivatives, specifically diisononyl esters, have been studied for their environmental exposure through the detection of oxidative metabolites in human urine. These studies suggest the potential of these metabolites as biomarkers for assessing environmental exposure to plasticizers (Silva et al., 2013) Environmental research.
Catalytic Applications
The versatility of cyclohexanecarboxylic acid derivatives extends to catalysis, where metal-organic frameworks (MOFs) incorporating these ligands demonstrate efficiency in chemical transformations. For instance, a copper(ii) MOF showed promising activity in the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, indicating potential for industrial applications in chemical synthesis (Paul et al., 2016) Dalton transactions.
Supramolecular Chemistry
Supramolecular assemblies involving cyclohexanecarboxylic acid and its derivatives reveal complex interactions and the formation of structured networks. These assemblies are pivotal in the development of new materials with tailored properties for specific applications, showcasing the structural diversity and functional adaptability of these compounds (Shan, Bond, & Jones, 2003) New Journal of Chemistry.
Safety And Hazards
properties
IUPAC Name |
1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c14-12(15)13(8-4-1-5-9-13)10-11-6-2-3-7-11/h11H,1-10H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYOMBCUIUHEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2CCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentylmethyl)cyclohexanecarboxylic acid | |
CAS RN |
1261269-77-5 |
Source


|
| Record name | 1-(cyclopentylmethyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide](/img/structure/B2816129.png)

![5-chloro-2-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2816131.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2816132.png)




![7-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2816141.png)


![N-Ethyl-N-[2-oxo-2-(4-oxo-8-azaspiro[4.5]decan-8-yl)ethyl]prop-2-enamide](/img/structure/B2816147.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)